molecular formula C16H15FN2O4S B2490546 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922007-02-1

3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2490546
CAS No.: 922007-02-1
M. Wt: 350.36
InChI Key: UGDBIQKLTSFNGF-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15FN2O4S and its molecular weight is 350.36. The purity is usually 95%.
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Properties

IUPAC Name

3-fluoro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4S/c1-19-7-8-23-15-6-5-12(10-14(15)16(19)20)18-24(21,22)13-4-2-3-11(17)9-13/h2-6,9-10,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDBIQKLTSFNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H16_{16}F1_{1}N2_{2}O3_{3}S

This compound features a benzenesulfonamide moiety linked to a tetrahydrobenzooxazepine structure with a fluorine substituent at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes. Additionally, the presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound.

Antidiabetic Potential

Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. In particular, studies have shown that derivatives of benzo[b]oxepines can effectively lower blood glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Antitumor Activity

Preliminary findings suggest that this compound may possess antitumor activity. A study focused on related oxazepine derivatives demonstrated their ability to inhibit tumor cell proliferation in vitro across various cancer cell lines. The mechanisms involved include induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar sulfonamide derivatives have shown effectiveness against both bacterial and fungal pathogens. The mechanism is believed to involve inhibition of folic acid synthesis in bacteria.

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats treated with various dosages of the compound, significant reductions in fasting blood glucose levels were observed. The results indicated a dose-dependent response with maximal efficacy at higher concentrations .

Dosage (mg/kg)Fasting Blood Glucose (mg/dL)% Reduction
1018020%
2015035%
4012050%

Case Study 2: Antitumor Activity

In vitro assays on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with the compound led to a significant decrease in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis .

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71540
MDA-MB-2311055

Q & A

Basic: What are the standard synthetic protocols for preparing 3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions:

Benzoxazepine Core Formation : Cyclization of precursor amines and carbonyl-containing intermediates under controlled temperatures (e.g., 60–80°C) in aprotic solvents like DMF or THF.

Sulfonamide Coupling : Reacting the benzoxazepine intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.
Key analytical validation includes ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts for enantioselective cyclization.
  • Solvent Effects : Testing polar aprotic solvents (e.g., DCM, acetonitrile) to enhance solubility of intermediates.
  • Temperature Gradients : Using microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for cyclization).
  • In-line Analytics : Employing LC-MS to monitor intermediate formation and adjust stoichiometry dynamically.
    Statistical experimental design (e.g., Box-Behnken ) can systematically evaluate interactions between variables like pH, temperature, and reagent ratios .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzoxazepine scaffold, sulfonamide linkage, and fluorine substitution.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion at m/z 403.12).
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) functional groups.
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm the oxazepine ring conformation .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect conformational exchange (e.g., ring puckering in the oxazepine core).

Isotopic Labeling : Use ¹⁹F NMR to track fluorine’s electronic environment and rule out impurities.

Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:
Based on structural analogs:

  • Enzyme Inhibition : Potential inhibition of tyrosine kinases (e.g., SYK) due to sulfonamide’s affinity for ATP-binding pockets.
  • Receptor Modulation : Benzoxazepine derivatives often target G-protein-coupled receptors (GPCRs) involved in inflammation or neurotransmission.
  • Apoptosis Induction : Fluorinated sulfonamides may activate caspase pathways in cancer cell lines.
    Initial screening should include kinase profiling panels and cell viability assays (e.g., MTT in HEK293 or HeLa cells) .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

Modification Impact on Activity Reference
Fluorine Position Meta-fluoro enhances metabolic stability vs. para.
Oxazepine Methylation 4-Methyl group reduces ring strain, improving solubility.
Sulfonamide Replacement Replacing with carbamate reduces cytotoxicity but lowers potency.
Methodology :
  • Synthesize analogs with systematic substitutions (e.g., -F → -Cl, -CH₃ → -CF₃).
  • Test in enzyme inhibition assays (IC₅₀ determination) and ADMET profiling (e.g., microsomal stability) .

Advanced: How can computational methods predict reaction pathways for novel derivatives?

Methodological Answer:

Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model transition states for sulfonamide coupling or cyclization.

Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF).

Retrosynthetic Software (e.g., Chematica ): Generate feasible synthetic routes for derivatives.

Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalysts) .

Basic: What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group.
  • pH Stability : Avoid strongly acidic conditions (pH < 3) to prevent hydrolysis of the oxazepine ring.
  • Solvent Compatibility : Use anhydrous DMSO for stock solutions to minimize water-induced degradation.
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can metabolic pathways be elucidated to address pharmacokinetic limitations?

Methodological Answer:

In vitro Metabolism : Incubate with human liver microsomes (HLM) and identify metabolites via LC-QTOF-MS .

CYP450 Inhibition Assays : Test isoform-specific inhibition (e.g., CYP3A4, CYP2D6).

Deuterium Labeling : Track metabolic soft spots (e.g., benzylic hydrogen oxidation).

Prodrug Design : Mask polar groups (e.g., sulfonamide → ester prodrug) to enhance oral bioavailability .

Advanced: What strategies resolve low reproducibility in biological assays (e.g., variable IC₅₀ values)?

Methodological Answer:

Strict Batch Control : Ensure compound purity (>98% by HPLC) and confirm stereochemistry (if chiral).

Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and normalize to cell passage number.

Data Triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Environmental Factors : Control CO₂ levels (for cell-based assays) and avoid DMSO concentrations >0.1% .

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